molecular formula C29H34N6O4 B1192256 AZD5718 CAS No. 2041076-43-9

AZD5718

Número de catálogo: B1192256
Número CAS: 2041076-43-9
Peso molecular: 530.629
Clave InChI: STCBLTCFJMDESY-QQMHWKEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD5718 is a potent and selective FLAP inhibitor (IC50 = 2.0 nM) for Treatment of Coronary Artery Disease. This compound demonstrated a dose dependent and greater than 90% suppression of leukotriene production over 24 h. Preclinical toxicology studies in rat and dog did not show any serious adverse events of clinical significance. Currently, this compound is evaluated in a phase 2a study for treatment of coronary artery disease.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Potential in Cardiovascular Disease

  • Phase 1 Pharmacokinetics : AZD5718, a small-molecule anti-inflammatory drug, shows promise in reducing the risk of cardiovascular events after myocardial infarction in patients receiving statin therapy. A Phase 1 study focused on its pharmacokinetics, revealing insights into drug interactions, formulation effects, and food intake impacts on absorption. Importantly, this compound effectively inhibits plasma leukotriene B4 levels, a key marker, suggesting its potential efficacy in patients with coronary artery disease (Ericsson et al., 2019).

  • Discovery and Early Clinical Development : The development of this compound as a 5-lipoxygenase activating protein (FLAP) inhibitor highlights its role in attenuating proinflammatory and vasoactive leukotrienes, potentially benefiting coronary artery disease treatment. Early clinical development showed over 90% suppression of leukotriene production, supporting its further evaluation in a phase 2a study for coronary artery disease (Pettersen et al., 2019).

Safety and Tolerability

  • Initial Clinical Experience : this compound demonstrated safety, tolerability, and a suitable pharmacokinetic profile in a first-in-human study. Its rapid absorption and ability to reduce leukotriene levels support its potential use in patients with coronary artery disease (Ericsson et al., 2018).

  • Pharmacodynamics in Japanese Subjects : A study focusing on healthy Japanese male subjects mirrored previous findings on the pharmacokinetics and pharmacodynamics of this compound, reinforcing its safety and tolerability. This supports its evaluation in diverse populations, including patients with coronary artery disease and chronic kidney disease (Knöchel et al., 2021).

Potential for Coronary Artery Disease

  • FLAVOUR Study Design : The FLAVOUR study, a phase IIa efficacy and safety study, aims to evaluate this compound in patients with recent myocardial infarction. It assesses the drug's impact on leukotriene levels and coronary microvascular function, highlighting its potential as a novel treatment to reduce residual risk in coronary artery disease (Prescott et al., 2020).

Propiedades

Número CAS

2041076-43-9

Fórmula molecular

C29H34N6O4

Peso molecular

530.629

Nombre IUPAC

(1R,2R)-2-{4-[3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1Hpyrazol-5-yl]benzoyl}-N-(4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1

Clave InChI

STCBLTCFJMDESY-QQMHWKEJSA-N

SMILES

O=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AZD5718;  AZD-5718;  AZD 5718; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5718
Reactant of Route 2
Reactant of Route 2
AZD5718
Reactant of Route 3
Reactant of Route 3
AZD5718
Reactant of Route 4
Reactant of Route 4
AZD5718
Reactant of Route 5
Reactant of Route 5
AZD5718
Reactant of Route 6
AZD5718

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.